Cas no 88915-26-8 ((1-Benzylpiperidin-4-yl)methanamine)

(1-Benzylpiperidin-4-yl)methanamine structure
88915-26-8 structure
Product Name:(1-Benzylpiperidin-4-yl)methanamine
CAS-nummer:88915-26-8
MF:C13H20N2
MW:204.311303138733
MDL:MFCD04116211
CID:61212
PubChem ID:1514444
Update Time:2024-10-26

(1-Benzylpiperidin-4-yl)methanamine Chemische en fysische eigenschappen

Naam en identificatie

    • (1-Benzyl-4-piperidinyl)methylamine
    • (1-benzylpiperidin-4-yl)methanamine
    • [(1-Benzylpiperidin-4-yl)methyl]amine
    • 1-benzyl-piperidin-4-methylamine
    • 4-AMINOMETHYL-1-BENZYLPIPERIDINE HCL
    • 1-(1-benzylpiperidin-4-yl)methanamine(SALTDATA: FREE)
    • 4-aminomethyl-1-benzylpiperidine
    • (1-Benzyl-4-piperidyl)methylamine
    • 1-Benzyl-4-piperidinemethanamine
    • 1-Phenylmethyl-4-piperidinemethanamine
    • 4-(Aminomethyl)-1-(phenylmethyl)piperidine
    • 1-(Phenylmethyl)-4-piperidinemethanamine (ACI)
    • (1-Benzylpiperidin-4-yl)methylamine
    • 1-(1-Benzylpiperidin-4-yl)methanamine
    • AKOS000210617
    • KNUKUWNSGVICSX-UHFFFAOYSA-N
    • 4-piperidinemethanamine, 1-(phenylmethyl)-
    • c-(1-benzyl-piperidin-4-yl)-methylamine
    • ALBB-005762
    • EN300-54071
    • MFCD04116211
    • 1-(phenylmethyl)4-piperidinemethanamine
    • 1-(phenylmethyl)-4-piperidinemethanamine
    • DTXSID70363891
    • DB-011669
    • (1-benzyl-4-piperidyl)methanamine
    • 4-Aminomethyl-1-benzyl piperdine
    • J-504321
    • SY078079
    • 88915-26-8
    • DS-1519
    • FS-2025
    • 4-aminomethyl-1-phenylmethyl piperidine
    • CS-0122586
    • SB44044
    • C-(1-Benzylpiperidin-4-yl)methylamine
    • STK347048
    • BBL038077
    • Z326203048
    • SCHEMBL1061878
    • 1-benzyl-4-aminomethylpiperidine
    • 1-(1-Benzyl-4-piperidinyl)methanamine
    • 1-Benzylpiperidine-4-methanamine
    • (1-Benzylpiperidin-4-yl)methanamine
    • MDL: MFCD04116211
    • Inchi: 1S/C13H20N2/c14-10-12-6-8-15(9-7-12)11-13-4-2-1-3-5-13/h1-5,12H,6-11,14H2
    • InChI-sleutel: KNUKUWNSGVICSX-UHFFFAOYSA-N
    • LACHT: NCC1CCN(CC2C=CC=CC=2)CC1

Berekende eigenschappen

  • Exacte massa: 204.16300
  • Monoisotopische massa: 204.163
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 15
  • Aantal draaibare bindingen: 3
  • Complexiteit: 167
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 29.3A^2
  • XLogP3: 1.6

Experimentele eigenschappen

  • Kookpunt: 125 ºC (1 mmHg)
  • Vlampunt: 126.4°C
  • PSA: 29.26000
  • LogboekP: 2.49550

(1-Benzylpiperidin-4-yl)methanamine Beveiligingsinformatie

  • Vervoersnummer gevaarlijk materiaal:UN 3261
  • Code gevarencategorie: R21/22;R34
  • Veiligheidsinstructies: S23-S26-S36/37/39-S45
  • Identificatie van gevaarlijk materiaal: C
  • Gevaarklasse:IRRITANT
  • Risicozinnen:R21/22; R34

(1-Benzylpiperidin-4-yl)methanamine Douanegegevens

  • HS-CODE:2933399090
  • Douanegegevens:

    中国海关编码:

    2933399090

    概述:

    2933399090. 其他结构含非稠合吡啶环的化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

(1-Benzylpiperidin-4-yl)methanamine Prijsmeer >>

Gerelateerde categorieën No. Product Name Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
Chemenu
CM179381-25g
[(1-Benzylpiperidin-4-yl)methyl]amine
88915-26-8 95%
25g
$337 2021-08-05
TRC
B288965-10mg
(1-Benzylpiperidin-4-yl)methanamine
88915-26-8
10mg
$ 50.00 2022-06-07
TRC
B288965-50mg
(1-Benzylpiperidin-4-yl)methanamine
88915-26-8
50mg
$ 65.00 2022-06-07
TRC
B288965-100mg
(1-Benzylpiperidin-4-yl)methanamine
88915-26-8
100mg
$ 80.00 2022-06-07
Fluorochem
032680-1g
C-(1-Benzyl-piperidin-4-yl)-methylamine
88915-26-8 95%
1g
£29.00 2022-03-01
Fluorochem
032680-5g
C-(1-Benzyl-piperidin-4-yl)-methylamine
88915-26-8 95%
5g
£85.00 2022-03-01
Fluorochem
032680-10g
C-(1-Benzyl-piperidin-4-yl)-methylamine
88915-26-8 95%
10g
£142.00 2022-03-01
Fluorochem
032680-25g
C-(1-Benzyl-piperidin-4-yl)-methylamine
88915-26-8 95%
25g
£282.00 2022-03-01
Alichem
A129004738-10g
(1-Benzylpiperidin-4-yl)methanamine
88915-26-8 95%
10g
$205.80 2023-08-31
Alichem
A129004738-25g
(1-Benzylpiperidin-4-yl)methanamine
88915-26-8 95%
25g
$352.80 2023-08-31

(1-Benzylpiperidin-4-yl)methanamine Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  0 °C → rt; overnight, rt
Referentie
New neurogenic lipoic-based hybrids as innovative Alzheimer's drugs with σ-1 agonism and β-secretase inhibition
Estrada, Martin; Perez, Concepcion; Soriano, Elena; Laurini, Erik; Romano, Maurizio; et al, Future Medicinal Chemistry, 2016, 8(11), 1191-1207

Productiemethode 2

Reactievoorwaarden
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 6 h, reflux; reflux → rt
1.2 Reagents: Water ;  15 min, 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  15 min, 0 °C
Referentie
Synthesis and Evaluation of Multi-Target-Directed Ligands against Alzheimer's Disease Based on the Fusion of Donepezil and Ebselen
Luo, Zonghua; Sheng, Jianfei; Sun, Yang; Lu, Chuanjun; Yan, Jun; et al, Journal of Medicinal Chemistry, 2013, 56(22), 9089-9099

Productiemethode 3

Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Ethanol ;  90 °C
1.2 Reagents: Lithium aluminum hydride Solvents: Dichloromethane ,  Tetrahydrofuran ;  70 °C
Referentie
Highly potent and selective aryl-1,2,3-triazolyl benzylpiperidine inhibitors toward butyrylcholinesterase in Alzheimer's disease
de Andrade, Peterson; Mantoani, Susimaire P.; Goncalves Nunes, Paulo Sergio; Magadan, Carlos Roca; Perez, Concepcion; et al, Bioorganic & Medicinal Chemistry, 2019, 27(6), 931-943

Productiemethode 4

Reactievoorwaarden
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  2 h, rt
Referentie
Structure-based exploration and pharmacological evaluation of N-substituted piperidin-4-yl-methanamine CXCR4 chemokine receptor antagonists
Adlere, I.; Sun, S.; Zarca, A.; Roumen, L.; Gozelle, M.; et al, European Journal of Medicinal Chemistry, 2019, 162, 631-649

Productiemethode 5

Reactievoorwaarden
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  2 h, rt → reflux
Referentie
The Magic of Crystal Structure-Based Inhibitor Optimization: Development of a Butyrylcholinesterase Inhibitor with Picomolar Affinity and in Vivo Activity
Kosak, Urban; Brus, Boris; Knez, Damijan; Zakelj, Simon; Trontelj, Jurij; et al, Journal of Medicinal Chemistry, 2018, 61(1), 119-139

Productiemethode 6

Reactievoorwaarden
1.1 Reagents: Acetic acid ,  Sodium triacetoxyborohydride Solvents: 1,2-Dichloroethane ;  30 min, rt; 16 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
Referentie
Design, synthesis, and characterization of novel, nonquaternary reactivators of GF-inhibited human acetylcholinesterase
McHardy, Stanton F.; Bohmann, Jonathan A.; Corbett, Michael R.; Campos, Bismarck ; Tidwell, Michael W.; et al, Bioorganic & Medicinal Chemistry Letters, 2014, 24(7), 1711-1714

Productiemethode 7

Reactievoorwaarden
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether
1.2 Solvents: Water
Referentie
Aminopyridazines as acetylcholinesterase inhibitors
Contreras, Jean-Marie; Rival, Yveline M.; Chayer, Said; Bourguignon, Jean-Jacques; Wermuth, Camille G., Journal of Medicinal Chemistry, 1999, 42(4), 730-741

Productiemethode 8

Reactievoorwaarden
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
Referentie
Synthesis of Novel Galanthamine Analog Acetylcholinesterase Inhibitors via Tandem Cyclization
Treu, Matthias, 2000, , ,

Productiemethode 9

Reactievoorwaarden
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  4 °C; 30 min, rt
1.2 Reagents: Water ;  cooled
Referentie
Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease
Qin, Pengxia; Ran, Yingying; Xie, Fei; Liu, Yujing; Wei, Chao; et al, Bioorganic & Medicinal Chemistry, 2023, 80,

Productiemethode 10

Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Ethanol ;  16 h, reflux
1.2 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  6 h, reflux
Referentie
Synthesis of novel substituted pyrimidine derivatives bearing a sulfamide group and their in vitro cancer growth inhibition activity
Lefebvre, Carole-Anne; Forcellini, Elsa; Boutin, Sophie; Cote, Marie-France; C.-Gaudreault, Rene; et al, Bioorganic & Medicinal Chemistry Letters, 2017, 27(2), 299-302

Productiemethode 11

Reactievoorwaarden
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  rt; 6 h, reflux
Referentie
Synthesis of isocyanides through dehydration of formamides using XtalFluor-E
Keita, Massaba; Vandamme, Mathilde; Mahe, Olivier; Paquin, Jean-Francois, Tetrahedron Letters, 2015, 56(2), 461-464

Productiemethode 12

Reactievoorwaarden
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 16 h, reflux; reflux → 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  0 °C; 10 min, 0 °C
Referentie
Design, Synthesis, and Biological Evaluation of Orally Available First-Generation Dual-Target Selective Inhibitors of Acetylcholinesterase (AChE) and Phosphodiesterase 5 (PDE5) for the Treatment of Alzheimer's Disease
Mao, Fei; Wang, Huan; Ni, Wei; Zheng, Xinyu; Wang, Manjiong; et al, ACS Chemical Neuroscience, 2018, 9(2), 328-345

Productiemethode 13

Reactievoorwaarden
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  reflux
Referentie
Synthesis and evaluation of tacrine-E2020 hybrids as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease
Shao, Dong; Zou, Chunyan; Luo, Cheng; Tang, Xican; Li, Yuanchao, Bioorganic & Medicinal Chemistry Letters, 2004, 14(18), 4639-4642

(1-Benzylpiperidin-4-yl)methanamine Raw materials

(1-Benzylpiperidin-4-yl)methanamine Preparation Products

Aanbevolen leveranciers
Suzhou Genelee Bio-Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Enjia Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Enjia Trading Co., Ltd
Shanghai Bent Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nanjing Jubai Biopharm
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nanjing Jubai Biopharm
NewCan Biotech Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
NewCan Biotech Limited